SJ-3366
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
195720-26-4 |
|---|---|
Molecular Formula |
C21H24N2O3 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
1-(cyclopent-3-en-1-ylmethyl)-6-(3,5-dimethylbenzoyl)-5-ethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C21H24N2O3/c1-4-17-18(19(24)16-10-13(2)9-14(3)11-16)23(21(26)22-20(17)25)12-15-7-5-6-8-15/h5-6,9-11,15H,4,7-8,12H2,1-3H3,(H,22,25,26) |
InChI Key |
BEMROAADXJFLBI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N(C(=O)NC1=O)CC2CC=CC2)C(=O)C3=CC(=CC(=C3)C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-(3-Cyclopenten-1-yl)methyl-6-(3,5-dimethylbenzoyl)-5-ethyl-2,4-pyrimidinedione SJ-3366 SJ3366 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Sj 3366 and Analogous Chemical Entities
Strategic Approaches to SJ-3366 Chemical Synthesis
The synthesis of this compound is rooted in medicinal chemistry programs aimed at modifying existing antiviral scaffolds. This compound was identified through synthetic efforts based on modifications of the N-1 homocyclic moiety of the 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT)-type NNRTIs. researchgate.netdokumen.pubmst.dk This approach highlights a strategic consideration in drug discovery: leveraging known active structures as starting points for designing novel chemical entities with potentially improved properties.
Design Principles for Novel Synthetic Pathways
The design of novel synthetic pathways for this compound and its analogues is driven by the need to access diverse structural modifications for evaluating structure-activity relationships and optimizing pharmacological profiles. An example of such an approach is the synthesis of 6-arylvinyl substituted analogues of this compound. acs.orgnih.gov The objective behind this particular synthetic effort was to investigate whether replacing the 6-arylketone moiety in this compound with a 6-arylvinyl group would lead to improved antiviral activity against HIV-1. acs.orgnih.gov
Designing novel pathways often employs retrosynthetic analysis, a strategic approach where the target molecule is retrospectively disassembled into simpler starting materials through a series of hypothetical disconnections. This process helps identify potential synthetic routes and key intermediates. The synthesis of analogous chemical entities allows for systematic exploration of the chemical space around the core structure of this compound, potentially leading to compounds with enhanced potency, altered pharmacokinetic properties, or activity against resistant viral strains.
Contemporary Synthetic Techniques Applied in this compound Research
The synthesis of complex organic molecules like this compound and its analogues often relies on contemporary synthetic techniques that enable the formation of specific chemical bonds and control of molecular architecture with high precision.
Radical Chemistry in Chemical Synthesis
Radical chemistry involves reactions that proceed through intermediates with unpaired electrons. These reactions have become increasingly valuable in organic synthesis for their ability to form carbon-carbon and carbon-heteroatom bonds under mild conditions and to access chemical transformations that are difficult to achieve through polar or pericyclic reactions. rsc.orgscbt.comcsic.es While specific applications of radical chemistry in the synthesis of the parent this compound are not detailed in the provided sources, radical reactions offer potential strategies for constructing complex cyclic and acyclic systems present in such molecules. For instance, radical cyclization reactions can be employed to form cyclic frameworks, and radical additions can be used to introduce functional groups or extend carbon chains. csic.esbldpharm.com
Organometallic Catalysis for Carbon-Carbon Bond Formation
Organometallic catalysis, particularly involving transition metals, plays a crucial role in modern organic synthesis by facilitating the formation of carbon-carbon bonds, which are fundamental to building molecular complexity. dokumen.pubnih.gov Reactions such as Suzuki, Stille, Sonogashira, and Heck couplings, catalyzed by palladium and other transition metals, have become indispensable tools for joining aryl, vinyl, and alkyl fragments. dokumen.pub The synthesis of 6-arylvinyl analogues of this compound, which involves the introduction of a vinyl group, likely utilizes organometallic catalyzed cross-coupling reactions. The mention of "organometallic... catalytic amount of potassium carbonate" in the context of the synthesis of these analogues supports the involvement of such techniques. researchgate.net These methods offer high efficiency, good functional group tolerance, and control over selectivity.
Enantioselective Organocatalysis in Stereocontrolled Synthesis
Enantioselective organocatalysis utilizes small organic molecules as catalysts to promote asymmetric reactions, leading to the formation of chiral compounds with high enantiomeric purity. frontiersin.orgeurekaselect.com This approach offers several advantages, including the absence of metal contamination in the product, often milder reaction conditions, and the potential for catalyst design and tuning. While the specific application of enantioselective organocatalysis in the synthesis of this compound is not described in the provided literature, this technique is widely used in the synthesis of stereochemically complex pharmaceuticals and natural products. frontiersin.orgeurekaselect.com Depending on the specific synthetic route employed for this compound or its chiral analogues, organocatalytic methods could potentially be applied to control the stereochemistry of the cyclopentene (B43876) ring or other parts of the molecule, although this is not explicitly reported in the gathered information.
Detailed Research Findings: Synthesis of 6-Arylvinyl Analogues
Research into analogous chemical entities of this compound has included the synthesis and evaluation of 6-arylvinyl substituted analogues. acs.orgnih.gov This work aimed to determine if replacing the 6-arylketone group with a 6-arylvinyl group would impact antiviral activity. acs.orgnih.gov The study reported the synthesis and antiviral activities of a series of these analogues. acs.orgnih.gov Among the synthesized compounds, the most active against HIV-1 wild type were identified as 1-ethoxymethyl, 1-(2-propynyloxymethyl), and 1-(2-methyl-3-phenylallyloxymethyl) substituted 6-[1-(3,5-dimethylphenyl)vinyl]-5-ethyl-1H-pyrimidine-2,4-dione. nih.gov These compounds showed activity in the range of Efavirenz, a known NNRTI. nih.gov
While specific reaction schemes and full experimental details for the synthesis of these analogues are not provided in the snippets, the mention of their synthesis and evaluation highlights a key area of research related to this compound: the systematic modification of its structure to explore the relationship between chemical structure and biological activity.
Table 1: Selected Active 6-Arylvinyl Analogues of this compound
| Compound Description | Activity Against HIV-1 Wild Type |
| 1-ethoxymethyl-6-[1-(3,5-dimethylphenyl)vinyl]-5-ethyl-1H-pyrimidine-2,4-dione (5b) | In the range of Efavirenz |
| 1-(2-propynyloxymethyl)-6-[1-(3,5-dimethylphenyl)vinyl]-5-ethyl-1H-pyrimidine-2,4-dione (16) | In the range of Efavirenz |
| 1-(2-methyl-3-phenylallyloxymethyl)-6-[1-(3,5-dimethylphenyl)vinyl]-5-ethyl-1H-pyrimidine-2,4-dione (18) | In the range of Efavirenz |
Annulation Processes for Nitrogen Heterocycle Construction
Annulation processes are fundamental in organic synthesis for constructing cyclic systems, including nitrogen-containing heterocycles. These reactions typically involve the formation of a new ring onto an existing molecule. mdpi.com Transition metal-catalyzed reactions, such as those involving rhodium(III), have been successfully applied in chelation-assisted C-H activation/annulation reactions with diazo compounds to synthesize various nitrogen heterocyclic scaffolds, including indoles, isoindolones, and isoquinolines. rsc.org Another approach involves sequential reactions of aminoalkynes with carbonyls, which can be catalyzed by transition metals like gold, leading to the formation of nitrogen-containing heterocyclic compounds through sequential amination-cyclization-aromatization processes. mdpi.com Hydrazine-directed C-H bond activation/annulation reactions catalyzed by transition metals also represent an effective method for constructing nitrogen-containing heterocyclic structures. researchgate.net
Carbene-Mediated C-H Bond Activation Methodologies
Carbene-mediated C-H bond activation is a powerful strategy for the functionalization of inert C-H bonds, enabling the construction of complex molecules. Carbenes are neutral species containing a divalent carbon with six valence electrons and can exist in singlet or triplet states. tum.de Transition metal-catalyzed C-H activation involves the cleavage of a C-H bond by a metal center, followed by functionalization of the resulting metal-bound organic fragment. rsc.org Palladium catalysis, for instance, has been employed in C-H activation reactions, leading to the formation of new cyclic systems. rsc.org Carbene insertion into C-H bonds is another facet of this methodology, which can be highly diastereoselective and has been applied in the synthesis of natural products. organic-chemistry.org N-Heterocyclic carbenes (NHCs) themselves are important ligands in transition metal catalysis, playing a significant role in various organic transformations, including C-H activation processes. tum.demagtech.com.cn
Domino Sequences in Complex Molecule Assembly
Domino sequences, also known as cascade reactions, involve a series of consecutive reactions that occur without isolation of intermediates, leading to the rapid build-up of molecular complexity from relatively simple starting materials. researchgate.netncl.res.innih.gov This approach offers significant advantages in terms of synthetic efficiency, reducing the number of steps, purification processes, and waste generation. researchgate.netscripps.edu Examples include domino ring closure reactions for the synthesis of complex heterocyclic systems. researchgate.netnih.gov Phosphine-catalyzed one-pot domino approaches have been reported for the annulation of alkynoates with activated methylene (B1212753) compounds to construct fused cyclic structures. nih.gov The design of such sequences is crucial to ensure that the network of pre-equilibrated reactions favors the desired product. organic-chemistry.org
Multi-component Reactions in this compound Related Synthesis
Multi-component reactions (MCRs) are convergent synthetic strategies where three or more starting materials react in a single vessel to form a product that incorporates substantial portions of each reactant. organic-chemistry.orgnih.govresearchgate.net MCRs are highly efficient in generating molecular diversity and complexity in a single step, making them valuable in the synthesis of compound libraries and active pharmaceutical ingredients. nih.gov While specific MCRs for the direct synthesis of this compound were not detailed in the provided results, MCRs are widely used in the synthesis of nitrogen-containing heterocycles, which are structural features of this compound. organic-chemistry.orgnih.govresearchgate.netthieme.de Common MCRs include the Mannich, Biginelli, and Ugi reactions, among others, which involve the reaction of carbonyl compounds with amines and other nucleophiles to form complex products. organic-chemistry.orgnih.gov
Application of Organotrifluoroborates in Organic Transformations
Organotrifluoroborates, with the general formula [RBF3]-, are stable and easy-to-handle organoboron compounds that serve as valuable nucleophiles in various organic transformations. wikipedia.org They are often used as alternatives to less stable organoboron reagents like boronic acids and boronate esters, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. wikipedia.orgorganic-chemistry.org Organotrifluoroborates can be synthesized from boronic acids by reaction with potassium bifluoride. wikipedia.org They exhibit good tolerance to air and moisture, facilitating their use in synthesis. wikipedia.org While the direct application of organotrifluoroborates in the synthesis of this compound was not found, their utility in forming carbon-carbon bonds, which is essential for assembling complex molecules, is well-established. wikipedia.orgorganic-chemistry.orgnih.gov
Chemical Derivatization and Analogue Synthesis for Structure-Activity Exploration
Chemical derivatization and the synthesis of analogs are crucial strategies in medicinal chemistry to explore the relationship between chemical structure and biological activity (SAR). This involves systematically modifying a lead compound's structure to understand how changes affect its properties. google.commdpi.comuzh.ch
Systematic Modification of Precursor Chemical Scaffolds (e.g., HEPT Analogs)
This compound was identified through synthetic efforts involving the modification of the N-1 homocyclic moiety of HEPT analogs. asm.orgasm.orgnih.gov The HEPT-type compounds were among the early non-nucleoside reverse transcriptase inhibitors (NNRTIs) to be discovered and evaluated. asm.orgasm.orgnih.govresearchgate.netacs.org Systematic modification of the HEPT scaffold has been a key approach in the search for new and improved antiviral agents. asm.orgresearchgate.net This involves altering substituents at various positions of the core structure to synthesize a series of analogs. researchgate.netacs.org For example, modifications at the C-2, N-3, or C-4 positions of HEPT have been explored, leading to the synthesis of various derivatives. researchgate.net Research has investigated the impact of substituents at positions like C-5 and C-6 on the activity of HEPT series compounds. researchgate.net This systematic variation of the chemical structure allows for the study of how specific functional groups and their placement influence the compound's interaction with its biological target. google.commdpi.comnih.govethz.ch
Synthesis of this compound Derivatives for Biological Evaluation
This compound, chemically known as 1-(cyclopent-3-en-1-ylmethyl)-6-(3,5-dimethylbenzoyl)-5-ethylpyrimidine-2,4-dione, is a potent nonnucleoside reverse transcriptase inhibitor (NNRTI) that has demonstrated activity against both HIV-1 and HIV-2. uni.lunih.govmedchemexpress.comctdbase.org Its identification stemmed from synthetic efforts focused on modifying the N-1 homocyclic moiety of the HEPT (1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine) class of compounds. uni.lunih.govresearchgate.net To explore the structure-activity relationships (SAR) and identify potentially more potent inhibitors, a series of this compound congeners have been synthesized and evaluated for their biological activity against HIV. medchemexpress.comresearchgate.net
The synthetic strategies for generating this compound derivatives for biological evaluation have primarily involved modifications to the core pyrimidinedione structure at various positions, including R, R1, R2, R3, and X, as depicted in generalized pyrimidinedione structures. medchemexpress.comresearchgate.net Early synthetic efforts leading to this compound itself involved modifications at the N-1 position, incorporating homocyclic moieties. uni.lunih.gov Subsequent studies on this compound analogues have further elucidated the impact of substitutions at these sites on antiviral efficacy and mechanism of action. medchemexpress.comresearchgate.net
A comprehensive study involving the synthesis and evaluation of seventy-three analogues of this compound aimed to define the chemical features responsible for their efficacy, toxicity, and dual mechanism of action (inhibition of both reverse transcription and virus entry). medchemexpress.com Key findings from these SAR evaluations highlighted the significance of the homocyclic moiety at the N-1 position, which conferred the ability to inhibit virus entry and extended the activity spectrum to include HIV-2. medchemexpress.comresearchgate.net Furthermore, the nature of the linker between the homocyclic substitution and the N-1 position was found to be critical, with analogues possessing a methyl linker exhibiting a higher prevalence of highly active molecules compared to those with ethyl linkers. medchemexpress.com
Another synthetic approach explored the effect of substituting the 6-arylketone group present in this compound with a 6-arylvinyl group, leading to the synthesis of 6-arylvinyl analogues. This modification aimed to investigate its impact on antiviral activity against HIV-1. Specific compounds synthesized in this series, such as the 1-ethoxymethyl, 1-(2-propynyloxymethyl), and 1-(2-methyl-3-phenylallyloxymethyl) substituted 6-[1-(3,5-dimethylphenyl)vinyl]-5-ethyl-1H-pyrimidine-2,4-diones (coded as 5b, 16, and 18 in the original study), were evaluated for their activity. Some of these analogues demonstrated antiviral activities against wild-type HIV-1 comparable to that of Efavirenz, and also showed moderate activity against certain mutant strains, including Y181C and Y181C+K103N.
The systematic synthesis and biological evaluation of these diverse this compound derivatives have provided valuable insights into the structural determinants of their anti-HIV activity. medchemexpress.comresearchgate.net These studies have not only helped in identifying molecules with improved potency compared to the parent compound but have also contributed to a deeper understanding of the mechanisms by which these pyrimidinedione derivatives inhibit HIV replication. medchemexpress.com
Table 1: Summary of Key Structural Modifications and Findings in this compound Derivative Synthesis
| Site of Modification (Generalized Structure) | Type of Modification | Key Biological Impact | Reference |
| N-1 Homocyclic Moiety | Incorporation of various homocyclic groups | Inhibition of virus entry, extended activity to HIV-2 | medchemexpress.comresearchgate.net |
| Linker at N-1 | Methyl vs. Ethyl linker between homocyclic group and N-1 | Methyl linker associated with a greater number of highly active analogues | medchemexpress.com |
| 6-Position | Substitution of arylketone with arylvinyl group | Varied impact on antiviral activity, some analogues show activity vs. mutant strains |
Molecular Mechanisms of Action of Sj 3366 in Viral Pathogenesis Inhibition
Elucidation of Reverse Transcriptase Inhibition Profile
SJ-3366 functions as a nonnucleoside inhibitor of reverse transcriptase, a critical enzyme for the replication of retroviruses like HIV asm.orgabmole.comresearchgate.netasm.org.
Kinetic Analysis of HIV-1 Reverse Transcriptase Interaction
Biochemical evaluations have shown that this compound potently inhibits HIV-1 reverse transcriptase. Kinetic analyses have determined inhibition constant (Ki) values for this compound against HIV-1 RT. In replicate assays, Ki values of 2.7 nM and 3.8 nM have been reported asm.orgnih.gov. These values are consistent with the effective concentrations observed in cell culture against HIV-1 asm.orgnih.gov.
Comparative Inhibition Against HIV-2 Reverse Transcriptase
While this compound demonstrates potent inhibition of HIV-1 RT, it does not inhibit purified HIV-2 reverse transcriptase in biochemical assays asm.orgnih.govncats.io. This indicates a specificity in its direct RT inhibitory activity towards HIV-1 asm.orgnih.gov. However, this compound does exhibit activity against HIV-2 replication in cell-based assays, albeit at higher concentrations compared to HIV-1 asm.orgnih.govresearchgate.net. The activity against HIV-2 in cell culture is attributed to its viral entry inhibition mechanism asm.orgnih.gov.
Analysis of Mixed-Mechanism Inhibition Against HIV-1 Reverse Transcriptase
Kinetic studies have revealed that this compound inhibits HIV-1 reverse transcriptase through a mixed-mechanism of inhibition asm.orgnih.govncats.io. This means that this compound affects both the Michaelis constant (Km) and the maximum reaction velocity (Vmax) of the enzyme asm.orgnih.gov. This mixed-mechanism distinguishes its interaction with HIV-1 RT asm.orgnih.gov.
Here is a summary of the kinetic data for this compound against HIV-1 Reverse Transcriptase:
| Parameter | Value (nM) | Mechanism of Inhibition | Reference |
| Ki (Replicate 1) | 2.7 | Mixed | asm.orgnih.gov |
| Ki (Replicate 2) | 3.8 | Mixed | asm.orgnih.gov |
Table 1: Kinetic Parameters of this compound Against HIV-1 Reverse Transcriptase
Investigation of Viral Entry Inhibition Mechanisms
In addition to its effects on reverse transcriptase, this compound has been shown to inhibit the entry of both HIV-1 and HIV-2 into target cells asm.orgnih.govnih.govncats.io.
Impact on HIV-2 Cellular Entry Processes
Similar to HIV-1, this compound also inhibits the attachment of HIV-2 to target cells nih.govbioworld.com. The effective concentrations for inhibiting HIV-2 attachment in cell-based assays are reported to be around 100 to 200 nM, similar to those observed for HIV-1 entry inhibition nih.gov. This mechanism is particularly important for its activity against HIV-2, as it does not directly inhibit HIV-2 reverse transcriptase asm.orgnih.govncats.io.
Here is a summary of the viral entry inhibition data for this compound:
| Virus Type | Mechanism of Entry Inhibition | Effective Concentration (IC50) | Reference |
| HIV-1 | Inhibition of attachment | 100-200 nM | nih.govasm.org |
| HIV-2 | Inhibition of attachment | 100-200 nM | nih.govasm.org |
Multi-Mechanistic Antiviral Activity Investigations of this compound
Investigations into the antiviral activity of this compound have revealed that it interferes with HIV replication through at least two distinct mechanisms. asm.orgnih.goviasusa.org Primarily, this compound functions as a highly potent nonnucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1. asm.orgmedchemexpress.comnih.gov Biochemical assays have shown that this compound inhibits HIV-1 reverse transcriptase (RT) with a mixed mechanism of inhibition, affecting both the Michaelis constant (Km) and the maximum reaction velocity (Vmax). nih.gov The reported inhibition constant (Ki) for HIV-1 RT is in the low nanomolar range, specifically around 3.2 nM in replicate assays, with values of 2.7 and 3.8 nM also reported. asm.orgnih.govbioworld.com
Beyond its role as an NNRTI, this compound also inhibits the entry of both HIV-1 and HIV-2 into target cells. asm.orgnih.govbioworld.comnih.gov This dual mechanism, targeting both reverse transcription and virus entry, distinguishes this compound from many other NNRTIs and contributes to its extended range of action, including activity against HIV-2. nih.govasm.orgnih.gov Cell-based evaluations suggest that the inhibition of virus entry by this compound and its congeners may involve the recognition of a pre-fusion conformational structure involving both envelope and Gag determinants. nih.gov
The activity of this compound has been evaluated in various cell types, including T cells (CEM-SS, H9, MT2), a B-cell line (AA5), a monocytic line (U937), and a T-cell–B-cell hybrid line (174×CEM). asm.org It has shown equipotent activity against various strains of HIV-1, including syncytium-inducing, non-syncytium-inducing, monocyte/macrophage-tropic, and subtype virus strains. asm.orgnih.gov While its activity against HIV-2 is approximately 200-fold less potent than against HIV-1, this compound still exhibits significant activity against laboratory and clinical strains of HIV-2, with inhibitory concentrations in the range of 0.003 to 0.5 μM in clinical strains. asm.orgnih.gov The effective concentrations for inhibition of virus attachment (IC50s) were found to be similar to the inhibitory concentrations obtained for cell-based assays with HIV-2, ranging from 100 to 200 nM. nih.gov
The following table summarizes some key biochemical and antiviral activity data for this compound:
| Assay Type | Target | Value | Notes | Source |
| Biochemical RT Inhibition (Ki) | HIV-1 RT | 3.2 nM (mean) | Mixed mechanism of inhibition | asm.orgnih.gov |
| Biochemical RT Inhibition (Ki) | HIV-1 RT | 2.7 nM, 3.8 nM | Replicate assays | nih.gov |
| Biochemical RT Inhibition | HIV-2 RT | Inactive | asm.orgnih.gov | |
| Cell-based Antiviral Activity (IC50) | HIV-1 | ~1 nM | In various cell lines | asm.orgnih.gov |
| Cell-based Antiviral Activity (IC50) | HIV-2 | ~150 nM | In laboratory and clinical strains | asm.orgnih.gov |
| Inhibition of Virus Attachment (IC50) | HIV-1 and HIV-2 | 100 to 200 nM | In HeLa–LTR–β-galactosidase cells | nih.gov |
Comparative Mechanistic Studies with Established Nonnucleoside Reverse Transcriptase Inhibitors
Comparative studies highlight the unique characteristics of this compound when contrasted with established NNRTIs. Unlike most NNRTIs, which are primarily effective against HIV-1 and lack significant activity against HIV-2, this compound demonstrates activity against both HIV-1 and HIV-2. nih.govasm.orgnih.govnih.govuah.es This extended range of action is a key distinguishing feature. nih.govasm.orgnih.gov
While this compound inhibits HIV-1 RT similarly to other NNRTIs by binding to a non-substrate site and distorting the polymerase active site, its additional mechanism of inhibiting virus entry sets it apart. asm.orgnih.govnih.govuah.es This dual targeting strategy may offer advantages in combating viral resistance and improving therapeutic outcomes. nih.gov
Resistance studies have shown that like most NNRTIs, this compound is less active against HIV-1 strains possessing common NNRTI resistance mutations such as Y181C, K103N, and Y188C in the RT. asm.orgnih.govbioworld.com Short-term exposure to this compound in vitro has been shown to select for viruses with the Y181C amino acid change in the RT. asm.orgnih.govbioworld.com However, some studies on this compound analogs have identified compounds with significant inhibition of viruses carrying the K103N mutation, suggesting potential for overcoming certain resistance pathways within this class of compounds. nih.govasm.org
In combination anti-HIV assays, this compound has shown additive interactions with most tested nucleoside and nonnucleoside RT inhibitors, as well as protease inhibitors. asm.orgnih.gov Notably, a synergistic interaction was observed with dideoxyinosine (ddI), a nucleoside reverse transcriptase inhibitor (NRTI). asm.orgnih.gov Additive interactions were also observed with three protease inhibitors, with slightly synergistic inhibition potentially achieved with nelfinavir (B1663628). asm.org These findings suggest that this compound could be a valuable component in combination therapy regimens. asm.orgnih.gov
Structure Activity Relationship Sar Studies of Sj 3366 and Its Structural Analogs
Correlation of Chemical Structure with Antiviral Potency Against HIV-1
SAR evaluations of SJ-3366 analogs have revealed key structural elements that correlate with enhanced antiviral activity against HIV-1. The pyrimidinedione core is fundamental to the activity of this class of compounds. Substitutions at specific positions significantly influence potency. The addition of a homocyclic moiety at the N-1 position of the pyrimidinedione, as seen in this compound with the 3-cyclopenten-1-ylmethyl group, has been shown to contribute to antiviral activity and the ability to inhibit virus entry. asm.org Studies comparing different cyclic substitutions at N-1, including cyclopropyl, cyclobutyl, cyclopentyl, cyclohexyl, phenyl, and cyclopentenyl modifications, have been performed to delineate their impact on activity. nih.gov The presence of a methyl linker between the cyclic moiety and the N-1 position has been associated with a greater number of highly active molecules compared to ethyl linkers. asm.orgresearchgate.net Furthermore, the addition of a benzoyl group at the C-6 position of the pyrimidinedione structure has a significant contribution to antiviral activity. researchgate.net
Identification of Essential Structural Features for Reverse Transcriptase Binding
NNRTIs like this compound inhibit HIV-1 RT by binding allosterically to a hydrophobic pocket located approximately 10 Å away from the enzyme's catalytic site. asm.orguah.es This binding event induces conformational changes in the RT, disrupting its ability to perform reverse transcription. uah.es While specific detailed binding interactions of this compound were not extensively detailed in the search results, the SAR studies on its analogs provide strong inferences about the essential structural features for RT binding. The pyrimidinedione core and the nature and position of substituents are critical for proper orientation and interaction within the NNRTI binding pocket. researchgate.net The hydrophobic nature of the NNRTI binding pocket suggests that lipophilic substituents at key positions likely play a crucial role in binding affinity. Amino acid changes in the RT, particularly at positions like K103, K101, and Y188, can significantly impact the activity of this compound, indicating their involvement in the binding interaction or the conformational changes induced by the inhibitor. nih.gov
Analysis of Substituent Effects on Inhibitory Efficacy
The SAR studies have systematically analyzed the effects of different substituents on the inhibitory efficacy of this compound analogs. Variations in the homocyclic moiety at the N-1 position have shown that certain cyclic structures, such as cyclopropyl, phenyl, and cyclopenten-1-yl, are particularly favorable for antiviral activity. researchgate.net The length of the linker connecting the N-1 position to the cyclic substituent also plays a role, with a methyl linker generally favoring higher activity compared to an ethyl linker. asm.orgresearchgate.net Modifications at the C-6 position, specifically the presence of a benzoyl group, have been identified as having a significant impact on antiviral potency. researchgate.net The comparative evaluation of different substituents helps to understand which chemical groups contribute most effectively to the binding affinity and inhibitory activity against HIV-1 RT. For example, comparisons between compounds with ethyl versus isopropyl groups at the R1 position and phenoxy versus benzoyl groups have demonstrated dramatic effects on antiviral activity and toxicity, highlighting the complex interplay of substituent effects. nih.gov
Rational Design Strategies for this compound Analogs Informed by SAR Data
The detailed SAR data obtained from studying this compound and its congeners have been instrumental in guiding the rational design of new and improved antiviral agents. asm.orgresearchgate.netnih.govacs.org By understanding which structural features are essential for potent RT inhibition and favorable antiviral profiles, researchers can synthesize targeted libraries of compounds with a higher probability of success. The SAR evaluations have helped to define the chemical features of the pyrimidinedione congeners responsible for their efficacy and dual mechanism of action (RT inhibition and entry inhibition). asm.org This knowledge allows for the rational design of analogs aimed at enhancing potency, improving resistance profiles against common NNRTI mutations like K103N, and potentially optimizing the dual inhibitory activity. asm.org The identification of analogs with activity equivalent to or greater than this compound, and those with potent inhibition against resistant viral strains, demonstrates the success of SAR-driven design strategies in this chemical series. asm.org Computational approaches, such as molecular modeling and docking studies, integrated with experimental SAR data, further aid in the rational design process by providing insights into the binding modes and interactions of these inhibitors with HIV-1 RT. asm.orgnih.govacs.org
Molecular Basis of Viral Resistance to Sj 3366 and Counter Resistance Strategies
Characterization of Resistance-Associated Amino Acid Substitutions in Reverse Transcriptase (e.g., Y181C, K103N, Y188C)
Resistance to NNRTIs, including SJ-3366, is commonly associated with specific amino acid substitutions in the HIV-1 reverse transcriptase enzyme. Key mutations that have been characterized in relation to reduced susceptibility to this compound include Y181C, K103N, and Y188C. nih.govnih.govdntb.gov.uabioworld.com These mutations are known to affect the efficacy of NNRTIs. nih.gov
Studies evaluating the activity of this compound against viruses with single amino acid changes introduced by site-directed mutagenesis have shown that changes at positions K101E and V108I resulted in slight reductions in efficacy (18-fold). asm.org Greater levels of resistance were observed with mutations such as A98G plus V108I (70-fold), P236L (33-fold), Y188H (55-fold), K103N (>50-fold), and Y181C (10- to 375-fold). asm.org
Assessment of this compound Potency Against Drug-Resistant Viral Strains
This compound has been assessed for its potency against various drug-resistant viral strains, including those selected in cell culture and those with specific, introduced mutations. While high levels of resistance were detected against biological strains selected in vitro, testing against viruses with single amino acid changes introduced by site-directed mutagenesis showed that only a few specific changes significantly affected this compound's inhibitory activity. asm.org
Viruses with amino acid changes L74V, A98G, L100I, V106I, V108I, T139I, and M184V remained completely active against this compound in some assays. asm.org Conversely, changes at K101E, K103N, and Y188C resulted in significant levels of resistance. asm.org Interestingly, viruses with amino acid changes that confer resistance to AZT and ddI exhibited enhanced sensitivity to this compound. asm.org For instance, virus with the L74V change was 10-fold more sensitive, and virus with four AZT resistance-engendering changes (D67N, K70R, T215Y, and K219Q) was approximately 3-fold more sensitive. asm.org The addition of NNRTI-specific changes like L100I or Y181C to this AZT-resistant background further enhanced this compound activity, making the virus 10- to 20-fold more sensitive than the wild-type strain. asm.org
The following table summarizes the sensitivity of NNRTI-resistant viruses to this compound based on in vitro studies:
| Resistant Isolate (Mutation) | Fold Resistance (this compound) |
| IIIB (control) | - |
| Oxathiin carboxanilide (L100I) | S (Sensitive) asm.org |
| TSAO-costatolide (K101E) | 18 asm.org |
| UC10-costatolide (K103N) | >50 asm.org |
| A98G + V108I | 70 asm.org |
| Y181C | 10 to 375 asm.org |
| Y188H | 55 asm.org |
| P236L | 33 asm.org |
| L74V | S (10-fold more sensitive) asm.org |
| D67N, K70R, T215Y, K219Q (AZT resistance) | S (approximately 3-fold more sensitive) asm.org |
| D67N, K70R, T215Y, K219Q + L100I or Y181C | S (10- to 20-fold more sensitive than wild-type) asm.org |
Note: 'S' indicates sensitive, with the fold change relative to the control noted where available.
Evolutionary Dynamics of Viral Resistance in In Vitro Models
In vitro resistance selection assays with this compound have provided insights into the evolutionary dynamics of viral resistance. Repeated passage in cell culture in the presence of this compound can lead to the emergence of resistant viral strains. iasusa.org
Selection Pressure and Emergence of Specific Mutations (e.g., Y181C)
Studies have shown that resistance selection assays performed with this compound routinely yield a virus possessing the Y181C amino acid change in the reverse transcriptase after approximately five to six passages in cell culture. nih.govbioworld.comasm.org This suggests that the selection pressure exerted by this compound favors the emergence of this specific mutation. Interestingly, increasing levels of resistance were observed in the serially passaged virus even before the appearance of the Y181C change. asm.org With HIV-1, resistance selection can involve multiple phases, starting with single amino acid changes in the NNRTI binding pocket, followed by changes in envelope glycoproteins, and then additional changes in RT. patsnap.com
Development of Combination Antiviral Regimens to Mitigate Resistance
The development of combination antiviral regimens is a crucial strategy to mitigate the emergence of drug resistance and enhance treatment efficacy. Combining drugs with different mechanisms of action can suppress viral replication more effectively and reduce the likelihood of resistance development.
Analysis of Additive and Synergistic Interactions with Nucleoside Reverse Transcriptase Inhibitors and Protease Inhibitors
In combination anti-HIV assays, this compound has been evaluated alongside various other antiretroviral agents, including nucleoside reverse transcriptase inhibitors (NRTIs) and protease inhibitors (PIs). nih.govnih.govasm.orgresearchgate.net Additive interactions were observed with most compounds tested. nih.govnih.govasm.orgresearchgate.net However, a synergistic interaction was specifically found with dideoxyinosine (ddI), a nucleoside analog. nih.govnih.govasm.orgresearchgate.net Little synergy was generally observed when this compound was tested in combination with other NRTIs and NNRTIs, with the exception of ddI. nih.govasm.org
Combinations of this compound with NRTIs like AZT, ddI, and 3TC, the NNRTI nevirapine (B1678648), and protease inhibitors such as ritonavir, indinavir, and nelfinavir (B1663628) have been evaluated. nih.govasm.orgresearchgate.net
The following table summarizes the interaction of this compound combined with other anti-HIV agents:
| Combination Partner | Drug Class | Interaction (MacSynergy II evaluation) |
| AZT | NRTI | Additive nih.govasm.org |
| ddI | NRTI | Synergistic nih.govnih.govasm.orgresearchgate.net |
| 3TC | NRTI | Additive nih.govasm.org |
| Nevirapine | NNRTI | Additive nih.govasm.org |
| Ritonavir | Protease Inhibitor | Additive nih.govasm.orgresearchgate.net |
| Indinavir | Protease Inhibitor | Additive nih.govasm.orgresearchgate.net |
| Nelfinavir | Protease Inhibitor | Additive nih.govasm.orgresearchgate.net |
Additive or synergistic anti-HIV activity was consistently seen for these combinations, with no antagonistic interactions detected. patsnap.combioworld.com Substantial synergy was observed when this compound was combined with didanosine (B1670492) against wild-type virus. bioworld.com Against this compound-resistant strains, the combination of this compound, zidovudine, and nevirapine also showed significant synergistic activity. bioworld.com
Strategies for Preventing De Novo Resistance Development
Preventing the de novo development of resistance is a critical aspect of long-term successful antiviral therapy. Strategies for preventing the emergence of resistance to compounds like this compound include the use of combination therapy, particularly regimens that exhibit additive or synergistic activity. patsnap.comresearchgate.net The use of multiple drugs simultaneously, each targeting a different step in the viral replication cycle, increases the genetic barrier to resistance, requiring the accumulation of multiple mutations for the virus to become resistant to the entire regimen. researchgate.net The observation that this compound exhibits additive to synergistic interactions with other classes of antiretroviral drugs, such as NRTIs and protease inhibitors, supports its potential use in combination regimens to prevent or retard the selection of drug-resistant viruses. nih.govnih.govpatsnap.comasm.org
Computational and Theoretical Studies on Sj 3366 Molecular Interactions and Dynamics
Molecular Modeling and Docking Studies of Compound-Target Interactions
Molecular modeling and docking studies play a crucial role in understanding how a ligand like SJ-3366 interacts with its biological target, HIV-1 RT. These computational techniques aim to predict the preferred orientation (pose) and binding affinity of a small molecule within the binding site of a target macromolecule. nih.govjapsonline.com Docking studies, in particular, can provide insights into the specific interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic forces, that stabilize the complex formed between the inhibitor and the enzyme. japsonline.comgithub.io
While specific detailed molecular modeling and docking studies focused solely on this compound were not extensively detailed in the search results, the application of these methods to the HEPT class of molecules, to which this compound belongs, has been reported. researchgate.net Docking studies using the crystal structure of RT have been indicated as necessary to determine the precise interactions semanticscholar.org. The synthesis of analogs of this compound and other HIV drugs like Emivirine has also involved molecular modeling studies tandfonline.comtandfonline.com. These studies on related compounds provide a framework for understanding the potential interactions of this compound within the NNRTI binding pocket of HIV-1 RT. The goal is to elucidate the binding modes and key residues involved in the interaction, which is essential for rational drug design and understanding resistance mechanisms. nih.gov
Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics
Molecular dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecular systems. mdpi.comaps.org For a ligand-protein complex, MD simulations can provide insights into the conformational flexibility of both the ligand (this compound) and the target protein (HIV-1 RT), the stability of the bound complex, and potentially the kinetics of binding and unbinding events. nih.govescholarship.orgibp.cz
Although the search results did not include specific MD simulation studies focused on this compound binding to HIV-1 RT, MD simulations are widely used in drug discovery to:
Explore the conformational landscape of a ligand in solution or bound to a protein. mdpi.com
Assess the stability of docking poses obtained from static docking studies. nih.govescholarship.org
Calculate binding free energies, providing a more accurate measure of binding affinity than simple scoring functions used in docking.
Observe induced-fit conformational changes in the protein upon ligand binding.
Study the dynamics of water molecules and ions in the binding site, which can influence binding.
Applying MD simulations to the this compound-HIV-1 RT complex would offer a dynamic perspective on their interaction, revealing aspects that static methods cannot capture, such as the flexibility of the binding pocket and the influence of the surrounding environment on binding.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) modeling involves developing mathematical models that relate the structural and physicochemical properties of a series of compounds to their biological activity. researchgate.netacs.org These models can be used to predict the activity of new, untested compounds and to identify the key molecular features that are important for activity. QSAR studies have been performed on HEPT derivatives, the class of compounds to which this compound belongs. researchgate.netacs.org
Research has derived QSAR models for a large group of HEPT derivatives, investigating their anti-HIV-1 activity using techniques such as multiple linear regression (MLR) and artificial neural networks (ANN). researchgate.net These studies aim to establish a correlation equation to optimize the anti-HIV-1 activity based on specific stereochemical conditions. researchgate.net Substitutions at the C-5 and C-6 positions of the pyrimidinedione core, as well as modifications at the N-1 position, have been explored in structure-activity relationship evaluations of this compound analogs. nih.govresearchgate.net
| Study Type | Compounds Studied | Methods Used | Key Findings (General for HEPTs) | Citation |
|---|---|---|---|---|
| QSAR | 103 HEPT analogs | MLR, ANN | Developed models relating structure to anti-HIV-1 activity; identified importance of substituents at C-5 and C-6. | researchgate.netacs.org |
| SAR Evaluation | 74 this compound congeners | In vitro antiviral assays | Explored impact of cyclic substitutions at N-1 on HIV-1/HIV-2 inhibition. | nih.gov |
These QSAR studies on related HEPT compounds provide a basis for understanding the structural requirements for anti-HIV activity within this class and can inform the design of new this compound derivatives with potentially improved properties.
Theoretical Approaches to De Novo Design of this compound Derivatives
De novo design is a computational approach that aims to design novel molecules with desired properties from scratch, rather than modifying existing ones. oup.combiorxiv.org Theoretical approaches to de novo design can utilize algorithms and computational methods to generate molecular structures that are predicted to bind to a specific target site with high affinity and desirable characteristics. oup.combiorxiv.org
While the search results did not specifically describe de novo design efforts for this compound derivatives, the principles of de novo design are applicable to the discovery of new inhibitors targeting HIV-1 RT. oup.com These methods often work in conjunction with molecular docking and other computational techniques. biorxiv.org The process typically involves:
Defining the target binding site based on structural information (e.g., crystal structures).
Using algorithms to assemble molecular fragments or build molecules atom by atom within the binding site.
Scoring the generated molecules based on predicted binding affinity and other relevant properties.
Generating a diverse set of novel molecular structures.
Applying de novo design strategies, potentially informed by the QSAR and molecular modeling studies on HEPTs, could lead to the identification of novel chemical scaffolds or modifications of the this compound structure with enhanced potency, improved pharmacokinetic properties, or activity against resistant HIV strains. ontosight.ai
Advanced Methodological Frameworks in Sj 3366 Research
Biophysical Characterization Techniques
Biophysical techniques are crucial for understanding the structural characteristics of SJ-3366 and how it interacts with biological targets at a molecular level.
Spectroscopic Methods for Structural Elucidation and Interaction Studies (e.g., 2D NMR, Infrared Multiphoton Dissociation Spectroscopy)
Spectroscopic methods play a significant role in determining the structure of this compound and investigating its interactions. Nuclear Magnetic Resonance (NMR) spectroscopy, including 2D NMR techniques, is a powerful tool for detailed structural elucidation of organic molecules like this compound, providing information on the arrangement of atoms and their connectivity. nih.govhdki.hr
Infrared Multiphoton Dissociation (IRMPD) spectroscopy, often coupled with mass spectrometry, is another advanced technique used to probe the vibrational modes and, by extension, the structure of ions in the gas phase. frontiersin.orgru.nlnih.gov This method can be particularly useful for characterizing mass-selected ions and differentiating between potential isomeric structures by comparing experimental IRMPD spectra to computational predictions or spectra of synthetic standards. ru.nlnih.gov While the provided search results mention IRMPD in the context of other compounds and general spectroscopic methods, its application to a molecule like this compound would involve generating gas-phase ions of this compound, mass-selecting them, and then subjecting them to infrared radiation to induce fragmentation, with the resulting fragment ions analyzed by mass spectrometry. The wavelengths of light that cause fragmentation provide information about the vibrational modes of the molecule, aiding in structural confirmation or the study of its interactions with other molecules. ru.nlnih.gov
Mass Spectrometry-Based Approaches for Compound Identification and Fragment Analysis (e.g., Electrospray Ionization Ion Trap Mass Spectrometry, Tandem Mass Spectrometry)
Mass spectrometry (MS) is indispensable for identifying this compound, confirming its purity, and analyzing its fragments to understand its structure and metabolic pathways. Electrospray Ionization (ESI) is a common ionization technique used for analyzing polar molecules, producing multiply charged ions that are suitable for analysis by various mass analyzers, including ion traps. nih.govasianpubs.orgmdpi.comrsc.org
Tandem Mass Spectrometry (MS/MS), or sequential mass spectrometry, involves the fragmentation of a selected precursor ion and the subsequent analysis of the resulting fragment ions. nih.govasianpubs.orgresearchgate.net This technique provides detailed structural information by generating a fragmentation pattern characteristic of the compound. ESI-MS/MS is widely used in the characterization of small molecules and can be applied to this compound to confirm its molecular weight and to gain insights into its substructure through the analysis of its fragmentation pathways. asianpubs.orgmdpi.comresearchgate.net Ion trap mass spectrometers are capable of performing multiple stages of mass spectrometry (MSn), allowing for more detailed fragmentation analysis if needed. frontiersin.org
Biochemical and Enzymatic Assay Development and Optimization
Biochemical and enzymatic assays are fundamental to understanding how this compound interacts with its biological targets, particularly enzymes. This compound has been identified as a potent inhibitor of HIV-1 reverse transcriptase (RT). nih.govasm.orgmedchemexpress.com
High-Throughput Screening Methodologies
High-throughput screening (HTS) methodologies are employed to rapidly assess the activity of large libraries of compounds against a specific biological target. google.esoup.com While the search results don't explicitly detail HTS development for this compound itself, HTS would be a typical approach used in the initial discovery phase to identify compounds like this compound that exhibit inhibitory activity against target enzymes such as HIV-1 RT or SARS-CoV-2 3CLpro. nih.govasm.orgmedchemexpress.comdntb.gov.uarsc.org These methodologies involve miniaturized assay formats and automated systems to quickly measure the effect of numerous compounds on enzyme activity or other relevant biological processes.
Enzyme Kinetics and Inhibition Constant Determination
Detailed enzyme kinetics studies are essential for characterizing the nature and potency of this compound's inhibitory activity. These studies involve measuring the rate of an enzymatic reaction under varying concentrations of substrate and inhibitor. oup.combu.eduresearchgate.netbiorxiv.org
Key parameters determined include the Michaelis constant (Km), which reflects the enzyme's affinity for its substrate, and the maximum reaction velocity (Vmax). bu.eduresearchgate.netbiorxiv.orglibretexts.org In the presence of an inhibitor like this compound, these parameters can change depending on the type of inhibition (e.g., competitive, non-competitive, uncompetitive). bu.edulibretexts.orgopen-systems-pharmacology.org
The inhibition constant (Ki) is a crucial measure of inhibitor potency, representing the concentration of inhibitor required to achieve a certain level of inhibition. bu.edulibretexts.orgopen-systems-pharmacology.org For this compound, Ki values have been determined for its inhibition of HIV-1 RT. Studies have reported Ki values in the low nanomolar range, indicating high potency. nih.govasm.org For instance, a Ki value of 3.2 nM with a mixed mechanism of inhibition against HIV-1 RT has been reported. nih.govasm.org
Enzyme kinetic data can be analyzed using methods such as Lineweaver-Burk or Eadie-Hofstee plots, or through non-linear regression analysis, to determine Km, Vmax, and Ki values and to understand the mechanism of inhibition. bu.eduresearchgate.netbiorxiv.org
Table 1: Reported Inhibition Constant (Ki) for this compound Against HIV-1 RT
| Target Enzyme | Ki Value (nM) | Mechanism of Inhibition | Reference |
| HIV-1 RT | 3.2 | Mixed | nih.govasm.org |
| HIV-1 RT | 2.7, 3.8 (replicate assays) | Mixed | nih.gov |
Cellular and Viral Culture Models for Antiviral Efficacy Assessment
Cellular and viral culture models are critical for evaluating the efficacy of this compound in a more biologically relevant context. These models allow researchers to assess the compound's ability to inhibit viral replication in infected cells.
Studies have utilized various human cell lines, including T cells (CEM-SS, H9, MT2), B cells (AA5), monocytic lines (U937), and T-cell-B-cell hybrid lines (174CEM), to evaluate the antiviral activity of this compound against HIV-1. researchgate.net this compound has demonstrated high potency against various strains of HIV-1 in these cell-based assays, with reported IC50 values (the concentration of compound required to inhibit viral replication by 50%) in the subnanomolar to low nanomolar range. nih.govasm.orgresearchgate.net For example, IC50 values against HIV-1 ranged from 0.0009 to 0.01 μM in some assays. nih.govasm.org
Furthermore, this compound has also been evaluated in cell-based assays against HIV-2, showing activity, albeit at higher concentrations compared to HIV-1. nih.govresearchgate.net The activity against HIV-2 was approximately 200-fold less than against HIV-1, with an IC50 of approximately 150 nM in CEM-SS cells infected with the ROD strain of HIV-2. nih.govresearchgate.net
These cellular models also help in assessing the compound's effect on virus entry and other stages of the viral life cycle. nih.govasm.org For instance, studies indicated that this compound inhibited virus attachment in assays with HeLa–LTR–β-galactosidase cells when tested with either HIV-1 or HIV-2, with IC50s for inhibition of virus attachment similar to those obtained in cell-based assays with HIV-2. nih.govasm.org
Viral culture models involve infecting appropriate cell lines with specific viral strains and then treating the infected cells with varying concentrations of this compound to determine its inhibitory effect on viral replication. frontiersin.org This is typically assessed by measuring viral load or other markers of viral activity after a certain incubation period. These models are essential for confirming the antiviral efficacy observed in biochemical assays and for investigating the potential for resistance development. nih.govasm.org Resistance selection assays performed with this compound have been conducted by serially passaging the virus in cell culture in the presence of the compound, leading to the selection of resistant viral strains, often associated with specific mutations in the reverse transcriptase enzyme, such as the Y181C amino acid change. nih.gov
Table 2: Representative Antiviral Activity (IC50) of this compound in Cell Culture
| Target Virus | Cell Line | IC50 (μM) | Reference |
| HIV-1 (IIIB strain) | CEM-SS | 0.0009 - 0.01 | nih.govasm.org |
| HIV-2 (ROD strain) | CEM-SS | 0.17 | researchgate.net |
| HIV-2 (laboratory and clinical strains) | Not specified | ~0.15 | nih.gov |
These advanced methodological frameworks, from detailed biophysical characterization to robust cellular and viral culture models, have been instrumental in understanding the multifaceted activity of this compound as a potent antiviral compound, particularly against HIV.
Utilization of Various Human Cell Lines (e.g., T-cells, B-cells, Monocytic Lines)
Research on this compound has extensively utilized various human cell lines to evaluate its antiviral activity. These cell lines represent different types of cells that are targets for HIV infection, providing a comprehensive assessment of the compound's efficacy across various cellular environments.
Studies have shown this compound to be highly active against HIV-1 in several T-cell lines, including CEM-SS, H9, and MT2. researchgate.netasm.orgnih.gov Its activity has also been demonstrated in the B-cell line AA5 and the monocytic line U937. researchgate.netasm.orgnih.gov Additionally, the compound has shown efficacy in the T-cell-B-cell hybrid line 174CEM. researchgate.netasm.orgnih.gov The consistent efficacy observed across these diverse cell lines, including established and fresh human cells, indicates a broad spectrum of activity against HIV-1 in different cellular contexts. asm.orgnih.gov
The use of these varied cell lines is crucial because HIV can infect different cell types in the human body, and a potential antiviral compound needs to demonstrate activity in the relevant cellular reservoirs. bioivt.comlonza.comfrontiersin.org
Assessment against Diverse HIV-1 and HIV-2 Strains and Subtypes
A critical aspect of evaluating an antiviral compound is its effectiveness against the wide genetic diversity of the target virus. This compound has been assessed against a broad range of HIV-1 and HIV-2 strains and subtypes to understand its breadth of activity.
This compound has been determined to be equipotent against various clinical strains of HIV-1, including those representing different subtypes (subtypes A through F) found globally. asm.orgnih.govresearchgate.net Its activity is consistent against both syncytium-inducing and non-syncytium-inducing viruses, as well as T-tropic and monocyte/macrophage-tropic viruses. asm.orgnih.govresearchgate.net
Distinct from many other nonnucleoside reverse transcriptase inhibitors (NNRTIs), this compound has also shown activity against HIV-2. researchgate.netasm.orgnih.govresearchgate.netnih.govscielo.br While its activity against HIV-2 is approximately 200-fold less potent than against HIV-1, it still exhibits a significant therapeutic index against HIV-2. researchgate.netasm.orgnih.gov Assays with low-passage clinical strains of HIV-2 have shown IC50 values ranging from 0.003 to 0.5 µM. asm.orgnih.govresearchgate.net The activity against HIV-2 is a distinguishing feature of this compound compared to other NNRTIs. asm.orgresearchgate.net
However, like most NNRTIs, this compound was found to be less active against HIV-1 strains possessing certain amino acid changes in the reverse transcriptase enzyme, such as Y181C, K103N, and Y188C. asm.orgnih.govresearchgate.net Resistance to this compound with a Y181C mutation in the reverse transcriptase was observed after several tissue culture passages in the presence of the compound. asm.orgnih.govnih.gov
Table 1 summarizes the activity of this compound against various cell lines and HIV strains.
Table 1: Activity of this compound in Human Cell Lines and Against HIV Strains
| Cell Line Type | Specific Cell Line | Activity Against HIV-1 | Activity Against HIV-2 (ROD strain) |
| T-cells | CEM-SS | Highly Active | Active |
| T-cells | H9 | Highly Active | Not specified in source |
| T-cells | MT2 | Highly Active | Not specified in source |
| B-cells | AA5 | Highly Active | Not specified in source |
| Monocytic Lines | U937 | Highly Active | Not specified in source |
| T-cell-B-cell Hybrid | 174CEM | Highly Active | Not specified in source |
| Fresh Human Cells | PBLs, Monocytes | Equally Active | Active against clinical strains |
Structural Biology Techniques for Target-Ligand Complex Determination (e.g., X-ray Crystallography)
Understanding the precise interaction between this compound and its molecular target(s) is crucial for elucidating its mechanism of action and for rational drug design. Structural biology techniques, particularly X-ray crystallography, are powerful tools for determining the three-dimensional structure of biological macromolecules and their complexes with ligands. mdpi.comcrelux.comresearchgate.netsygnaturediscovery.com
This compound is characterized as a potent nonnucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1. asm.orgnih.govnih.gov NNRTIs typically bind to a specific allosteric pocket on the HIV-1 reverse transcriptase (RT) enzyme, distinct from the active site where nucleoside inhibitors bind. nih.gov This binding event induces conformational changes that inhibit RT activity. nih.gov
Biochemical studies have shown that this compound exhibits a mixed mechanism of inhibition against HIV-1 RT, with a Kᵢ value of 3.2 nM. asm.orgnih.govnih.govresearchgate.net Interestingly, it did not inhibit HIV-2 RT in these biochemical assays. asm.orgnih.govnih.govresearchgate.net Furthermore, this compound has been shown to inhibit the entry of both HIV-1 and HIV-2 into target cells, suggesting a dual mechanism of action. asm.orgnih.govnih.govresearchgate.net
While the search results confirm this compound's classification as an NNRTI and describe its biochemical inhibition of HIV-1 RT and inhibition of viral entry, direct information detailing the determination of the this compound-HIV-1 RT complex structure via X-ray crystallography was not explicitly found within the provided snippets. However, X-ray crystallography is a standard technique used to determine the binding mode of NNRTIs to HIV-1 RT, providing high-resolution insights into the protein-ligand interactions that are essential for inhibitory activity. mdpi.comcrelux.comresearchgate.netsygnaturediscovery.com Such studies would typically involve co-crystallizing the HIV-1 RT enzyme with this compound or soaking this compound into pre-formed crystals of the enzyme, followed by diffraction data collection and structure determination. crelux.com The resulting electron density maps would allow for the visualization of how this compound fits into the NNRTI binding pocket, revealing key interactions with surrounding amino acid residues. crelux.com This structural information is invaluable for understanding the basis of potency, analyzing resistance mutations, and guiding the design of novel inhibitors with improved properties.
Future Perspectives and Emerging Research Directions for Sj 3366
Exploration of New Molecular Targets for SJ-3366 Derivatives Beyond Reverse Transcriptase
While this compound is known to inhibit HIV-1 reverse transcriptase and interfere with virus entry, exploring additional molecular targets could enhance its antiviral activity and potentially address drug resistance. Research indicates that this compound interferes with HIV-1 entry via an intermediate target formed after virus-cell attachment, suggesting a mechanism beyond just RT inhibition. nih.gov Future studies could focus on identifying and characterizing this intermediate target and other potential host or viral factors that this compound or its derivatives might modulate. Understanding these additional interactions could lead to the development of multi-targeting agents with improved efficacy and a higher barrier to resistance. The exploration of new targets could involve high-throughput screening of compound libraries, biochemical assays, and advanced imaging techniques to observe compound-target interactions in cellular contexts.
Design and Synthesis of Advanced Analogs with Enhanced Potency and Broader Antiviral Spectrum
Structure-activity relationship (SAR) studies have been crucial in identifying modifications to the pyrimidinedione core of this compound that impact its antiviral activity. nih.gov Initial studies synthesized numerous congeners to identify more potent inhibitors than this compound and to understand the structural features responsible for activity against both HIV-1 and HIV-2. nih.gov Future research will continue to focus on the rational design and synthesis of advanced analogs with enhanced potency against a wider range of HIV-1 strains, including those resistant to existing NNRTIs, and potentially other viruses. This involves modifying different parts of the this compound molecule, such as the N-1 homocyclic moiety and the acyl group, to optimize interactions with the target(s) and improve pharmacokinetic properties. nih.govnih.gov Techniques like rational drug design, combinatorial chemistry, and structure-based drug design, guided by crystallographic or cryo-EM data of this compound bound to its targets, can inform the synthesis of novel compounds. Evaluating these new analogs against a diverse panel of drug-resistant HIV strains and other relevant viruses is essential to determine their broader antiviral spectrum.
Application of Artificial Intelligence and Machine Learning in Drug Discovery for this compound Series
Artificial intelligence (AI) and machine learning (ML) are increasingly being applied in drug discovery to accelerate the identification and optimization of potential drug candidates. nih.govmdpi.comscielo.br For the this compound series, AI and ML can be utilized in several ways. This includes predicting the activity of novel this compound analogs based on their chemical structures, identifying potential new molecular targets, and optimizing synthesis routes. nih.govmdpi.comscielo.br AI/ML models can analyze large datasets of existing antiviral compounds and their properties to identify patterns and predict the efficacy and potential off-target effects of new this compound derivatives. nih.govmdpi.com Virtual screening of vast chemical libraries using AI algorithms can help prioritize compounds for synthesis and testing, significantly reducing the time and resources required for drug discovery. scielo.br Furthermore, ML can be applied to analyze complex biological data from mechanistic studies to gain deeper insights into how this compound interacts with viral and host factors.
Q & A
Q. What are the primary mechanisms of action of SJ-3366 against HIV-1 and HIV-2?
this compound inhibits HIV-1 reverse transcriptase (RT) with a mixed mechanism (competitive and non-competitive inhibition), exhibiting a Kᵢ of 3.2 nM . Unlike most NNRTIs, it also inhibits HIV-2 replication at ~150 nM, likely via a secondary mechanism involving viral entry interference . Methodologically, RT inhibition can be assessed using in vitro enzymatic assays (e.g., radiolabeled dNTP incorporation), while entry inhibition requires pseudovirus neutralization assays or flow cytometry to measure fusion-blocking activity .
Q. How should researchers design in vitro experiments to evaluate this compound’s antiviral potency?
Standard protocols include:
- Cell culture models : Use T-cell lines (e.g., MT-4) or peripheral blood mononuclear cells (PBMCs) infected with HIV-1 subtypes (e.g., IIIB, BaL) or HIV-2 strains (e.g., ROD).
- Dose-response curves : Measure 50% inhibitory concentration (IC₅₀) and cytotoxicity (CC₅₀) via MTT or XTT assays. This compound’s therapeutic index exceeds 4×10⁶ for HIV-1 and ~20,000 for HIV-2 .
- Resistance profiling : Serial passage of virus under this compound pressure to identify RT mutations (e.g., Y181C, K103N) using sequencing and phenotypic susceptibility testing .
Q. What statistical methods are appropriate for analyzing this compound’s combination therapy data?
Use the Chou-Talalay combination index (CI) method to classify interactions (synergistic, additive, antagonistic). For example, this compound synergizes with dideoxyinosine (ddI) but shows additive effects with protease inhibitors like ritonavir . Pair this with ANOVA to assess variability across replicates and dose ranges .
Advanced Research Questions
Q. How can researchers resolve contradictions between this compound’s in vitro potency and in vivo efficacy data?
Discrepancies may arise from pharmacokinetic (PK) factors (e.g., protein binding, metabolic stability) or tissue-specific bioavailability. To address this:
- Conduct PK/PD modeling using animal studies (e.g., rodent/humanized mouse models) to correlate plasma concentrations with viral load reduction.
- Perform protein-adjusted IC₉₀ assays to simulate in vivo conditions .
- Use meta-analysis to compare preclinical data with historical clinical trial outcomes of similar NNRTIs .
Q. What experimental strategies can elucidate this compound’s dual inhibition of RT and viral entry?
- Mechanistic dissociation : Use time-of-addition assays to determine whether entry inhibition occurs pre- or post-CD4 binding.
- Surface plasmon resonance (SPR) : Screen this compound’s binding to viral envelope proteins (e.g., gp120) or host receptors (e.g., CCR5).
- Cryo-EM/X-ray crystallography : Resolve structural interactions between this compound and RT/envelope complexes .
Q. How should researchers analyze conflicting data on this compound’s resistance profile?
Contradictions in mutation patterns (e.g., Y181C vs. K103N dominance) may reflect strain-specific differences or assay conditions. Mitigate this by:
- Standardizing protocols : Use harmonized virus stocks and cell lines across labs.
- Deep sequencing : Identify low-frequency variants (<1% prevalence) in passaged viruses.
- Phenotypic cross-resistance testing : Compare this compound’s IC₅₀ against viruses resistant to other NNRTIs (e.g., nevirapine, efavirenz) .
Q. What methodologies are critical for studying this compound’s activity against non-subtype B HIV-1 strains?
- Global strain panels : Include subtypes A, C, and CRFs (e.g., CRF01_AE) from diverse geographical regions.
- Pseudotyping assays : Engineer pseudoviruses with envelope proteins from rare subtypes.
- Phylogenetic analysis : Corporate RT/envelope sequence alignments to identify subtype-specific efficacy determinants .
Methodological and Ethical Considerations
Q. How can researchers ensure data reproducibility in this compound studies?
- Blinded experiments : Assign compound handling and data analysis to separate teams.
- Reference controls : Include established NNRTIs (e.g., rilpivirine) in all assays.
- FAIR data principles : Share raw datasets (e.g., IC₅₀ values, sequencing reads) in public repositories with standardized metadata .
Q. What ethical guidelines apply to preclinical studies involving this compound?
- Animal welfare : Adhere to ARRIVE 2.0 guidelines for reporting in vivo studies.
- Biosafety : Use BSL-2/3 facilities for handling HIV-infected cultures.
- Conflict of interest disclosure : Declare funding sources (e.g., pharmaceutical partnerships) in publications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
